Desbutyl dibucaine

Vue d'ensemble

Description

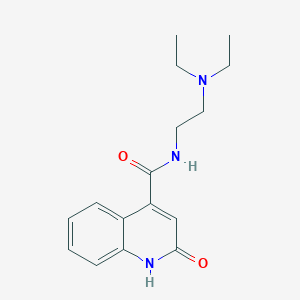

N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide is a chemical compound known for its diverse applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by its unique structure, which includes a quinoline ring substituted with a hydroxy group and a carboxamide group linked to a diethylaminoethyl chain.

Applications De Recherche Scientifique

Medicinal Chemistry

N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide serves as an important intermediate in the synthesis of pharmaceutical compounds. Its applications include:

- Drug Development : The compound is utilized in the synthesis of drugs targeting the central nervous system, potentially influencing neurotransmitter systems due to its diethylaminoethyl group.

- Antimicrobial and Anticancer Research : Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer properties, making it a candidate for further pharmacological investigations .

Biological Studies

Research involving N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide has focused on its biochemical interactions and effects:

- Enzyme Inhibition : The compound has been employed in studies examining its ability to inhibit specific enzymes, which is critical in understanding its mechanism of action in biological systems.

- Receptor Binding Studies : Investigations into how this compound interacts with various receptors can provide insights into its therapeutic potential and biological activity.

Chemical Research

In the realm of chemical synthesis, N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide is used as a reagent:

- Organic Synthesis : It plays a role in organic synthesis and catalysis, facilitating the development of new synthetic methodologies.

- Chromophoric Properties : The compound's structure allows it to be applied in the development of dyes and pigments, leveraging its chromophoric characteristics for industrial applications.

Industrial Applications

The versatility of N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide extends to various industrial sectors:

- Specialty Chemicals Production : It is utilized in producing specialty chemicals and advanced materials due to its unique chemical properties.

- Dyes and Pigments : Its chromophoric nature makes it suitable for applications in dye production, which can be beneficial for textiles and coatings industries.

Case Studies and Research Findings

- Antimalarial Activity : A study highlighted the potential of quinoline derivatives, including those similar to N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide, showing promising antiplasmodial activity against Plasmodium falciparum with novel mechanisms that could inform future drug development strategies .

- Neurodegenerative Disease Research : Investigations into compounds related to this class have shown potential for treating Alzheimer's disease by targeting cholinesterase and monoamine oxidase enzymes, indicating a broader therapeutic application for derivatives like N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide .

Mécanisme D'action

Target of Action

Desbutyl Dibucaine, also known as N-(2-(Diethylamino)ethyl)-2-hydroxyquinoline-4-carboxamide, primarily targets neuronal sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, which are essential for nerve impulse transmission.

Mode of Action

This compound exerts its effects by causing a reversible blockade of open neuronal sodium channels . Specifically, it binds to the intracellular part of the sodium channel, interfering with its opening and preventing the sodium influx required for depolarization . This inhibition disrupts the propagation of neuronal action potentials, leading to a loss of sensation, which is the basis for its use as a local anesthetic .

Biochemical Pathways

It’s known that the compound’s action on sodium channels can affect various downstream effects, such as the inhibition of efferent motor nerves

Pharmacokinetics

It’s known that similar compounds like levobupivacaine are extensively metabolized in the liver and excreted in the urine and feces . The major metabolite produced is 3-hydroxy-levobupivacaine, and the minor one is desbutyl-levobupivacaine . These metabolites are further converted into glucuronic acid and sulphate ester conjugates, which are excreted in the urine .

Result of Action

The primary result of this compound’s action is the inhibition of neuronal action potentials, leading to a loss of sensation. This makes it effective as a local anesthetic . It’s also known to have a lower risk of cardiac and central nervous system toxicity compared to similar compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s absorption and hence its bioavailability can be affected by the presence of vasoactive substances Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and temperature

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

Attachment of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where the quinoline derivative reacts with an appropriate amine, such as diethylamine, in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process typically includes:

Reactor Design: Use of continuous stirred-tank reactors (CSTR) or batch reactors.

Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Types of Reactions:

Oxidation: The hydroxy group in the compound can undergo oxidation to form quinone derivatives.

Reduction: The carboxamide group can be reduced to form amine derivatives.

Substitution: The diethylaminoethyl chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving alkyl halides or acyl chlorides.

Major Products:

Oxidation Products: Quinone derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Various substituted quinoline derivatives.

Comparaison Avec Des Composés Similaires

N-[2-(Diethylamino)ethyl]benzamide: Shares the diethylaminoethyl chain but differs in the core structure.

2-Hydroxyquinoline-4-carboxamide: Lacks the diethylaminoethyl chain but has a similar quinoline core.

N-[2-(Dimethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide: Similar structure with a dimethylaminoethyl chain instead of diethylaminoethyl.

Uniqueness: N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Activité Biologique

N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide, also known as Desbutyl Dibucaine, is a compound with notable biological activity primarily due to its structural similarities to dibucaine, a local anesthetic. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Structure : The compound features a quinoline moiety substituted with a diethylaminoethyl group, a hydroxyl group (-OH), and a carboxamide group (-CONH2). Its molecular formula is C₁₈H₂₃N₃O₂, and it has a molecular weight of 299.36 g/mol.

- Classification : It is classified as an organic compound with applications in pharmaceuticals and chemical research.

The biological activity of N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide is primarily attributed to its interaction with neuronal sodium channels:

- Target : The compound specifically targets neuronal sodium channels , causing a reversible blockade of open channels.

- Effect on Neurons : By inhibiting these channels, the compound disrupts action potentials in neurons, leading to analgesic effects similar to those of local anesthetics like dibucaine.

- Biochemical Pathways : This inhibition can significantly affect pain signaling pathways and may have implications in neuromodulation.

Antimicrobial Properties

Research indicates that compounds related to quinoline derivatives often exhibit significant antimicrobial activities. N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide has been studied for its potential antibacterial and antifungal effects:

- Antibacterial Activity : Studies have shown that similar quinoline compounds exhibit activity against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for related compounds have been documented, suggesting potential effectiveness against multidrug-resistant organisms .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 0.0195 |

| Compound B | S. aureus | 0.0048 |

| Compound C | C. albicans | 0.039 |

Analgesic Properties

The structural similarity to dibucaine positions N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide as a candidate for further investigation into its analgesic properties:

- Pain Modulation : Preliminary studies suggest that the compound may interact with receptors involved in pain perception, indicating its potential use in pain management therapies.

Pharmacokinetics

Understanding the pharmacokinetics of N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide is crucial for evaluating its therapeutic potential:

- Metabolism : Similar compounds are known to be metabolized extensively in the liver, with excretion occurring through urine and feces.

- Bioavailability : The presence of functional groups such as -OH and -CONH₂ enhances its solubility and bioavailability, which are important for effective drug formulation.

Case Studies and Research Findings

Several studies have explored the biological activity of N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide and related compounds:

- Antibacterial Efficacy Study :

- Molecular Docking Analysis :

- Pharmacological Evaluation :

Propriétés

IUPAC Name |

N-[2-(diethylamino)ethyl]-2-oxo-1H-quinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-3-19(4-2)10-9-17-16(21)13-11-15(20)18-14-8-6-5-7-12(13)14/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,21)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFVIAUORAJGAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=O)NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87864-08-2 | |

| Record name | Desbutyl dibucaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087864082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESBUTYL DIBUCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBC2FPN6SD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.